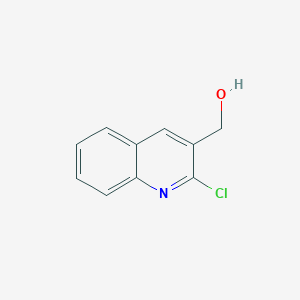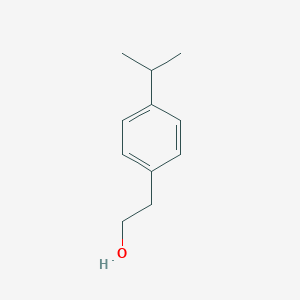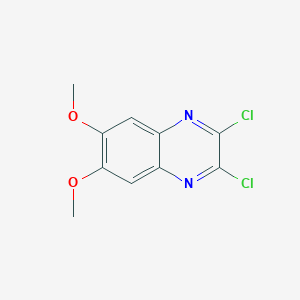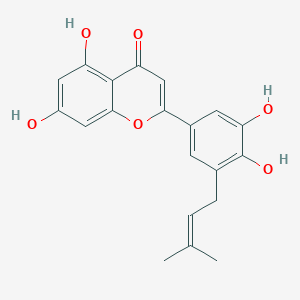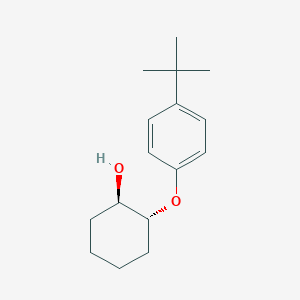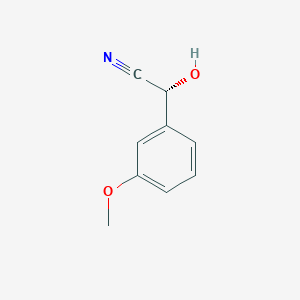
(R)-(+)-3-Methoxymandelonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(+)-3-Methoxymandelonitrile, also known as (R)-(+)-Mandelonitrile methyl ether, is a chemical compound that is widely used in scientific research. It is a chiral molecule, which means that it exists in two mirror-image forms, and the (R)-(+)-enantiomer is the one that is commonly used in research.
Wirkmechanismus
The mechanism of action of (R)-(+)-3-Methoxymandelonitrile is based on its ability to inhibit β-glucosidases. These enzymes are involved in the hydrolysis of β-glucosides, which are important molecules in plant and bacterial metabolism. By inhibiting these enzymes, (R)-(+)-3-Methoxymandelonitrile disrupts the normal functioning of these organisms, leading to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
(R)-(+)-3-Methoxymandelonitrile has been shown to have various biochemical and physiological effects, depending on the organism and the concentration used. In plants, it inhibits the production of ethylene, a hormone that is involved in the regulation of various physiological processes. In bacteria, it inhibits the production of quorum-sensing molecules, which are important for the communication between bacterial cells. In humans, it has been shown to have anti-cancer and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-(+)-3-Methoxymandelonitrile has many advantages for lab experiments, such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, it also has some limitations, such as its toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
There are many future directions for the research on (R)-(+)-3-Methoxymandelonitrile. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. The role of (R)-(+)-3-Methoxymandelonitrile in plant and bacterial metabolism is also an area of interest for future research. Finally, the development of new derivatives of (R)-(+)-3-Methoxymandelonitrile with improved properties is another direction for future research.
Conclusion:
(R)-(+)-3-Methoxymandelonitrile is a unique chemical compound that has many applications in scientific research. Its ability to inhibit β-glucosidases makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It also has potential as a therapeutic agent for various diseases and has been shown to have anti-cancer and anti-inflammatory properties. The development of new synthesis methods and derivatives of (R)-(+)-3-Methoxymandelonitrile is an area of interest for future research.
Synthesemethoden
The synthesis of (R)-(+)-3-Methoxymandelonitrile involves the reaction of (R)-(+)-mandelic acid with methanol and thionyl chloride. The reaction produces (R)-(+)-Mandelonitrile methyl ether, which is then purified to obtain (R)-(+)-3-Methoxymandelonitrile. The synthesis method is a well-established process and has been used by many researchers to obtain high-quality (R)-(+)-3-Methoxymandelonitrile for their experiments.
Wissenschaftliche Forschungsanwendungen
(R)-(+)-3-Methoxymandelonitrile is widely used in scientific research due to its unique properties. It is a potent inhibitor of plant and bacterial β-glucosidases, which makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It is also used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
10049-65-7 |
|---|---|
Produktname |
(R)-(+)-3-Methoxymandelonitrile |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 |
InChI-Schlüssel |
XDOJPCPGMDHJAA-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@H](C#N)O |
SMILES |
COC1=CC=CC(=C1)C(C#N)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C#N)O |
Synonyme |
(R)-(+)-3-METHOXYMANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




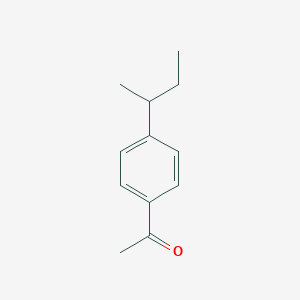
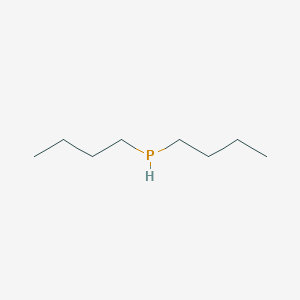
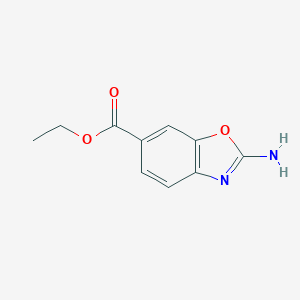
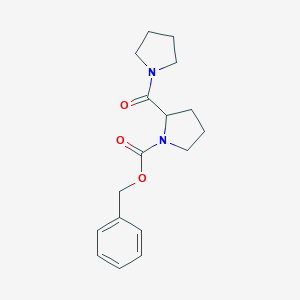
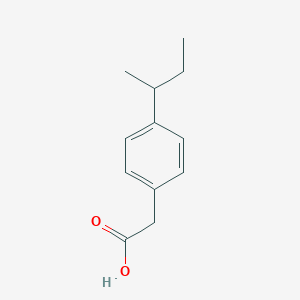
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
